Morachalcona A

Descripción general

Descripción

Morachalcone A is a natural compound found in the root of the Moraceae family of plants. It has been studied extensively in recent years due to its potential therapeutic effects. It is a flavonoid with a wide range of biological activities and is gaining attention as a potential agent for treating various diseases.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Morachalcona A exhibe una potente actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo .

Actividad citotóxica

Además de sus propiedades antioxidantes, this compound también exhibe actividad citotóxica . La citotoxicidad es la cualidad de ser tóxico para las células. Los ejemplos de agentes citotóxicos son una célula inmunitaria o algunos tipos de veneno, p. ej., de la víbora de hocico de cerdo (Bitis arietans) o la araña reclusa parda (Loxosceles reclusa).

Inhibición de la producción de óxido nítrico

Se ha descubierto que this compound aislada de las raíces de Morus alba exhibe una potente actividad inhibitoria sobre la producción de óxido nítrico . El óxido nítrico es un potente neurotransmisor que ayuda a relajar los vasos sanguíneos y también mejora la circulación.

Potencial ingrediente de alimentos funcionales

Morus alba L. ( M. alba), que contiene this compound, es una planta altamente adaptable que se incorpora ampliamente en muchas medicinas tradicionales y ayurvédicas . Varias partes de la planta, como las hojas, los frutos y las semillas, poseen valor nutricional y medicinal .

Actividad antimicrobiana

Los nuevos derivados de la calcona, incluida this compound, han demostrado potencial como agentes antimicrobianos . Se ha descubierto que son activos contra Staphylococcus aureus y Bacillus subtilis y tenían concentraciones mínimas inhibitorias (CMI) entre 0,4 y 0,6 mg/mL .

Estudios de biodisponibilidad y farmacocinética

Para desarrollar aún más productos fitomedicinales a partir de A. champeden, especialmente en aspectos de biodisponibilidad y farmacocinética, un método analítico válido, selectivo y sensible se vuelve importante para determinar this compound en plasma .

Mecanismo De Acción

Target of Action

Morachalcone A, a naturally occurring compound, has been identified to primarily target tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes. Morachalcone A exhibits significant inhibitory activity against tyrosinase . It also exerts strong inhibition on pancreatic lipase , an enzyme that breaks down dietary fats, and shows neuroprotective effects on HT22-immortalized hippocampal cells .

Mode of Action

Morachalcone A interacts with its targets by inhibiting their activity. It displays significant inhibitory activity against tyrosinase with an IC50 value of 0.013 µM . This means that it can effectively inhibit the action of tyrosinase at this concentration. It also inhibits pancreatic lipase with an IC50 value of 6.2 µM . Furthermore, it exhibits neuroprotective effects against glutamate-induced oxidative stress in HT22-immortalized hippocampal cells, with EC50 values of 35.5±2.1 µM .

Biochemical Pathways

Chalcones, including Morachalcone A, are considered as obligate intermediates in flavonoid biosynthesis . The largest number of natural chalcones, including Morachalcone A, has been isolated from species of the Leguminosae, Asteraceae, and Moraceae families

Pharmacokinetics

A study has developed a high-performance liquid chromatography (hplc) method to determine morachalcone a in rabbit plasma, which could be used to study its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Morachalcone A’s action include significant inhibitory activity against tyrosinase and pancreatic lipase, as well as neuroprotective effects on HT22-immortalized hippocampal cells . These effects suggest potential applications of Morachalcone A in the treatment of conditions related to these targets, such as hyperpigmentation disorders, obesity, and neurodegenerative diseases.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Morachalcone A plays a significant role in biochemical reactions. It is known to inhibit the production of nitric oxide induced by lipopolysaccharides in RAW 264.7 cells . This suggests that Morachalcone A interacts with enzymes and proteins involved in the nitric oxide synthesis pathway.

Cellular Effects

Morachalcone A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and altering gene expression. Its ability to inhibit nitric oxide production suggests that it may impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of Morachalcone A involves its interaction with biomolecules at the molecular level. It acts as an aromatase inhibitor, suggesting that it may bind to the enzyme aromatase and inhibit its activity . This could lead to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of Morachalcone A have been quantified in rabbit plasma using high-performance liquid chromatography

Metabolic Pathways

Morachalcone A is involved in various metabolic pathways. As an aromatase inhibitor, it likely interacts with enzymes and cofactors involved in steroid biosynthesis

Propiedades

IUPAC Name |

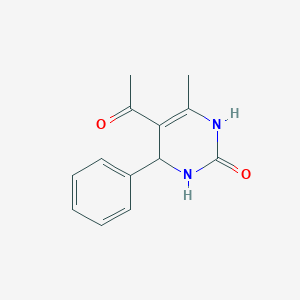

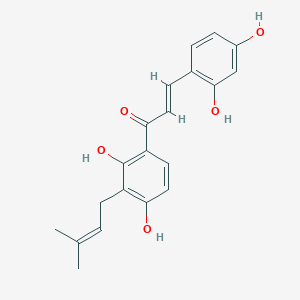

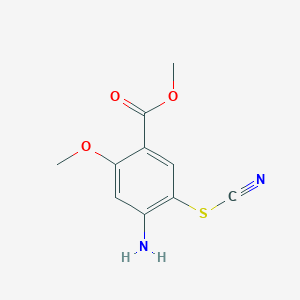

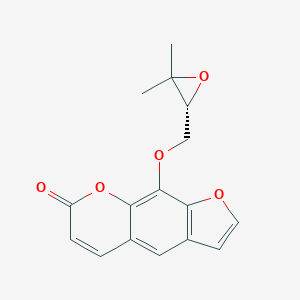

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYIJSAISXPKJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317253 | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

76472-88-3 | |

| Record name | Morachalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morachalcone A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 205 °C | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Morachalcone A's anti-inflammatory effects?

A1: Research suggests that Morachalcone A exerts its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages. [] This inhibition is linked to the suppression of key inflammatory pathways, including mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, as well as the nuclear factor-κB (NF-κB) pathway. [] Morachalcone A specifically hinders the nuclear translocation of the NF-κB p65 subunit, further dampening the inflammatory cascade. []

Q2: How does Morachalcone A contribute to antimalarial activity?

A2: While the exact mechanism remains under investigation, Morachalcone A has shown potent in vitro antimalarial activity against the Plasmodium falciparum 3D7 strain. [] Further research is necessary to fully elucidate its specific targets and interactions within the parasite.

Q3: What is the molecular formula and weight of Morachalcone A?

A3: Although not explicitly stated in the provided research, based on its structure, Morachalcone A's molecular formula is C21H22O4, and its molecular weight is 338.4 g/mol.

Q4: Is there information available about the stability of Morachalcone A under various conditions, such as temperature or pH?

A4: The provided research does not delve into the specifics of Morachalcone A's stability under various environmental conditions. Further studies are needed to determine its stability profile.

Q5: Does Morachalcone A exhibit any catalytic properties?

A5: The provided research focuses primarily on Morachalcone A's biological activities and does not indicate any inherent catalytic properties.

Q6: Have there been any computational studies, such as molecular docking or QSAR modeling, performed on Morachalcone A?

A6: The provided research abstracts do not mention any specific computational studies or QSAR models developed for Morachalcone A.

Q7: How does the prenylation of Morachalcone A influence its biological activity?

A7: While not directly addressed in the provided research, prenylation is known to influence the lipophilicity and thus the bioavailability and target binding of natural products. [, , , ] Further research is needed to specifically assess the impact of prenylation on Morachalcone A's activity.

Q8: Is there any information regarding the SHE (Safety, Health, and Environment) regulations associated with Morachalcone A?

A8: The provided research primarily focuses on the isolation, identification, and biological activity of Morachalcone A. Specific information regarding SHE regulations is not included.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Morachalcone A?

A9: The provided research does not provide specific details about the ADME profile of Morachalcone A. Further pharmacokinetic studies are needed to understand its behavior in vivo.

Q10: What in vivo studies have been conducted to assess the antimalarial efficacy of Morachalcone A?

A10: Research has demonstrated the effectiveness of a standardized Artocarpus champeden ethanol extract, standardized to contain Morachalcone A, in a mouse model of malaria. [] Mice treated with the extract twice daily for three days before infection and continuing for five days post-infection, in conjunction with artesunate for three days, exhibited 100% parasite inhibition. [] This finding suggests a potential preventive effect of the extract, possibly due to immunostimulatory activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

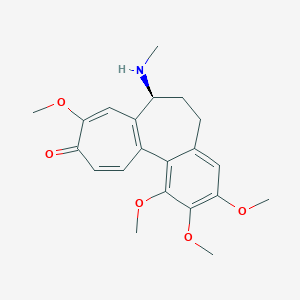

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)

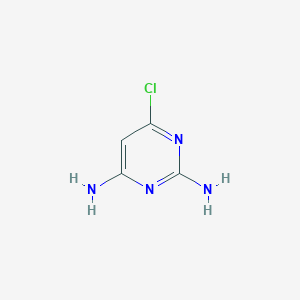

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)